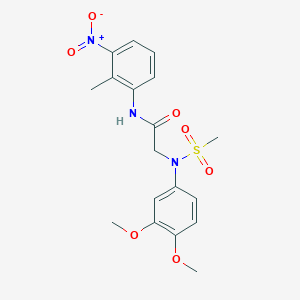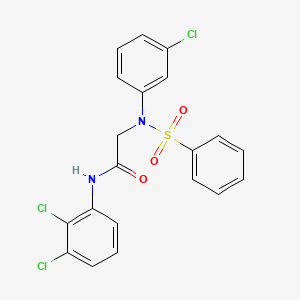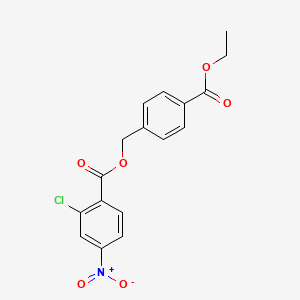![molecular formula C17H16ClIN2O2 B3526791 2-chloro-5-iodo-N-{4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B3526791.png)
2-chloro-5-iodo-N-{4-[(2-methylpropanoyl)amino]phenyl}benzamide
Overview
Description
2-chloro-5-iodo-N-{4-[(2-methylpropanoyl)amino]phenyl}benzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both chloro and iodo substituents on a benzamide framework. The presence of these substituents imparts distinct chemical properties, making it a valuable reagent in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-iodo-N-{4-[(2-methylpropanoyl)amino]phenyl}benzamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The initial step involves the nitration of a suitable benzene derivative, followed by reduction to form the corresponding aniline.
Acylation: The aniline is then acylated using 2-methylpropanoyl chloride under basic conditions to form the N-acylated product.
Halogenation: The final step involves the selective halogenation of the benzamide derivative using appropriate halogenating agents such as N-chlorosuccinimide (NCS) and iodine to introduce the chloro and iodo substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-iodo-N-{4-[(2-methylpropanoyl)amino]phenyl}benzamide undergoes various types of chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and aromatic moieties.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, leveraging the iodo substituent as a reactive site.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-chloro-5-iodo-N-{4-[(2-methylpropanoyl)amino]phenyl}benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-5-iodo-N-{4-[(2-methylpropanoyl)amino]phenyl}benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-iodophenyl)(4-fluorophenyl)methanone: Another compound with similar halogen substituents but different functional groups.
2-chloro-N-(4-(((3,4-dimethyl-5-isoxazolyl)amino)sulfonyl)phenyl)benzamide: Shares the chloro and benzamide moieties but has different substituents.
Uniqueness
2-chloro-5-iodo-N-{4-[(2-methylpropanoyl)amino]phenyl}benzamide is unique due to its specific combination of chloro and iodo substituents along with the N-acylated phenyl group. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-chloro-5-iodo-N-[4-(2-methylpropanoylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClIN2O2/c1-10(2)16(22)20-12-4-6-13(7-5-12)21-17(23)14-9-11(19)3-8-15(14)18/h3-10H,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNWBKAXWXYALJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-acetylphenyl)-N'-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B3526715.png)
![dimethyl 4-(2-bromophenyl)-1-[2-(4-methoxyphenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3526719.png)
![ethyl 2-{[(4-methyl-1H-pyrazol-1-yl)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B3526727.png)
![3-{[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID](/img/structure/B3526729.png)
![3-{4-[(3-bromobenzyl)oxy]phenyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B3526734.png)

![5-bromo-2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3526756.png)


![[4-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methylbenzoate](/img/structure/B3526778.png)
![ETHYL 3-{7-[(2,6-DIFLUOROPHENYL)METHOXY]-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}PROPANOATE](/img/structure/B3526783.png)


![N~1~-[4-(1-azepanylsulfonyl)phenyl]-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3526799.png)
